molecular formula C6H5N3O2 B6248602 4-azido-6-methyl-2H-pyran-2-one CAS No. 132559-92-3

4-azido-6-methyl-2H-pyran-2-one

Cat. No.: B6248602
CAS No.: 132559-92-3
M. Wt: 151.1
InChI Key:
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Description

4-Azido-6-methyl-2H-pyran-2-one is a heterocyclic compound featuring a six-membered oxygen-containing ring. This compound is part of the pyran family, which is known for its diverse biological and pharmaceutical properties. The azido group attached to the pyran ring enhances its reactivity, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-azido-6-methyl-2H-pyran-2-one typically involves the azidation of 4-hydroxy-6-methyl-2H-pyran-2-one. One common method includes the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds through nucleophilic substitution, where the hydroxyl group is replaced by the azido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Azido-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes in the presence of a copper catalyst (CuAAC reaction).

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Sodium Azide: Used for the azidation of 4-hydroxy-6-methyl-2H-pyran-2-one.

    Copper Catalysts: Employed in cycloaddition reactions to form triazoles.

    Palladium Catalysts: Utilized in reduction reactions to convert the azido group to an amine.

Major Products Formed

    Triazoles: Formed through cycloaddition reactions with alkynes.

    Amines: Produced by the reduction of the azido group.

Scientific Research Applications

4-Azido-6-methyl-2H-pyran-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-azido-6-methyl-2H-pyran-2-one involves its reactivity due to the presence of the azido group. This group can undergo various transformations, leading to the formation of reactive intermediates that interact with biological targets. For instance, in cycloaddition reactions, the azido group forms triazoles, which can bind to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

CAS No.

132559-92-3

Molecular Formula

C6H5N3O2

Molecular Weight

151.1

Purity

95

Origin of Product

United States

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